3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile

説明

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

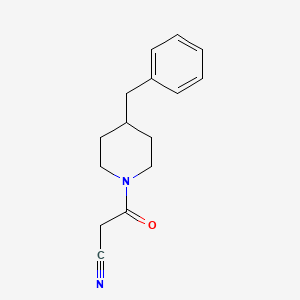

The molecular framework of this compound consists of a six-membered piperidine ring bearing a benzyl substituent at the 4-position, connected through the nitrogen atom to a three-carbon chain containing both ketone and nitrile functionalities. The compound's molecular formula is established as C15H18N2O, with an average molecular mass of 242.322 daltons and a monoisotopic mass of 242.141913 daltons. The Chemical Abstracts Service registry number for this compound is 551907-33-6, providing a unique identifier for chemical databases and literature searches.

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(4-Benzyl-1-piperidinyl)-3-oxopropanenitrile, reflecting the standard nomenclature conventions for heterocyclic compounds. Alternative nomenclature systems provide additional naming conventions, including the American Chemical Database index name 1-Piperidinepropanenitrile, β-oxo-4-(phenylmethyl). The compound also carries the systematic name this compound in various chemical databases. The structural representation using Simplified Molecular Input Line Entry System notation is given as C1CN(CCC1CC2=CC=CC=C2)C(CC#N)=O, which provides a linear representation of the molecular connectivity.

The three-dimensional molecular structure reveals several key architectural features that define its chemical behavior and potential interactions. The piperidine ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings. The benzyl group attached at the 4-position of the piperidine ring extends outward from the ring plane, contributing to the overall molecular volume and potential for π-π interactions with aromatic systems. The oxopropanenitrile chain attached to the nitrogen atom introduces both polar and nonpolar character to the molecule, with the ketone group providing hydrogen bonding acceptor capability and the nitrile group offering additional dipolar interactions.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of piperidine derivatives have provided valuable insights into the preferred conformations and solid-state arrangements of compounds structurally related to this compound. Studies of similar piperidine-containing compounds reveal that the piperidine ring consistently adopts a chair conformation in the crystalline state, with puckering parameters indicating minimal deviation from the ideal chair geometry. In the case of piperidinium 4-nitrophenolate, crystallographic analysis showed puckering parameters of Q = 0.5601 angstroms, θ = 1.80 degrees, and φ = 19 degrees, demonstrating the stability of the chair conformation.

The crystallization behavior of related piperidine derivatives has been extensively studied, with various recrystallization methods employed to obtain suitable crystals for structural analysis. Compounds such as 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-ones have been successfully recrystallized using distilled ethanol, revealing chair conformations for the piperidine rings with equatorial orientation of substituents at the 2,6-positions. These studies indicate that the piperidine ring system maintains its conformational preferences across a wide range of substitution patterns and crystallization conditions.

Conformational analysis of benzyl-substituted piperidines shows that the benzyl group preferentially adopts an equatorial position when attached to the piperidine ring. This preference arises from the reduced steric interactions in the equatorial position compared to the axial position, which would result in unfavorable 1,3-diaxial interactions with other ring substituents. The rotational freedom around the carbon-carbon bond connecting the benzyl group to the piperidine ring allows for multiple low-energy conformations, contributing to the conformational flexibility of the overall molecule.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative analysis with structurally related piperidine derivatives reveals important structure-activity relationships that influence the chemical and biological properties of this compound. Studies of 4-benzylpiperidine carboxamides have demonstrated that the length of the carbon chain connecting the piperidine nitrogen to the terminal functional group significantly impacts biological activity. Compounds with two-carbon linkers show markedly different properties compared to those with three-carbon linkers, particularly in their interaction with various biological targets.

The following table summarizes key structural features of related piperidine derivatives and their comparative properties:

The aromatic substituent patterns significantly influence the three-dimensional structure and potential intermolecular interactions of these compounds. Compounds bearing biphenyl substituents exhibit different conformational preferences compared to those with simple phenyl groups, with the extended aromatic system providing additional opportunities for π-π stacking interactions. The presence of halogen substituents on the aromatic rings can further modify the electronic properties and crystal packing arrangements through halogen bonding interactions.

Crystallographic studies of related compounds such as 1-acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-one have revealed that the piperidine ring can adopt alternative conformations under certain conditions. In this case, the piperidine ring was observed to adopt a twist boat conformation rather than the more common chair conformation, demonstrating the influence of substituent effects on ring geometry. These findings highlight the importance of considering multiple conformational states when analyzing the structural properties of piperidine derivatives.

Tautomeric and Stereoelectronic Properties

The tautomeric behavior of β-ketonitriles, a class that includes this compound, has been extensively investigated through both experimental and theoretical approaches. Mass spectrometric studies combined with theoretical calculations at the molecular orbital perturbation theory level have provided insights into the keto-enol and nitrile-ketenimine equilibria that occur in the gas phase. These studies reveal that the tautomeric equilibria of bifunctional compounds containing both ketone and nitrile groups can be evaluated through analysis of fragmentation patterns in mass spectrometry.

The stereoelectronic properties of the compound are significantly influenced by the presence of both electron-withdrawing and electron-donating groups within the molecular framework. The nitrile group acts as a strong electron-withdrawing substituent, affecting the electron density distribution throughout the molecule and influencing the reactivity of adjacent functional groups. The ketone carbonyl group provides additional sites for potential hydrogen bonding interactions and can participate in various chemical transformations.

Theoretical calculations have demonstrated that the tautomeric equilibria of β-ketonitriles are influenced by the nature and size of substituents attached to the molecular framework. In the case of compounds with piperidine substituents, the electron-donating nature of the nitrogen atom can stabilize certain tautomeric forms through resonance effects. The correlation between substituent effects and tautomeric ratios has been supported by experimental observations of fragment abundance ratios in mass spectrometric analysis.

The stereoelectronic effects within the piperidine ring system also contribute to the overall molecular properties. The nitrogen atom in the piperidine ring can exist in different protonation states depending on the chemical environment, which affects the conformational preferences and intermolecular interactions. Studies of related piperidine derivatives have shown that the basicity of the nitrogen atom is influenced by the electronic properties of substituents attached to the ring system.

特性

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c16-9-6-15(18)17-10-7-14(8-11-17)12-13-4-2-1-3-5-13/h1-5,14H,6-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRMYTZFCMQXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Halogenated Acetyl Cyanide Alkylation

A widely cited method involves the alkylation of 4-benzylpiperidine with cyanoacetic acid derivatives. In CN105622444B , 4-benzylpiperidine reacts with 2-bromoacetonitrile in dichloromethane under alkaline conditions (sodium carbonate, 25–28°C). The reaction proceeds via nucleophilic substitution, yielding the target compound after 4 hours with 97.7% purity and 98.4% yield (HPLC). Key parameters include:

Solvent and Base Optimization

Alternative protocols from GB2430433A use acetonitrile as the solvent and triethylamine as the base, achieving comparable yields (85–90%) at lower temperatures (0–5°C). This method reduces side-product formation by minimizing thermal degradation of the nitrile group.

Alkylation-Epoxidation-Ring Opening Cascade

Epoxide Intermediate Formation

Der Pharma Chemica describes a multi-step route starting with 4-picoline. Benzylation forms 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine, which undergoes epoxidation using m-chloroperbenzoic acid (m-CPBA) in dichloromethane. The epoxide intermediate is then subjected to ring-opening with sodium azide, yielding a regioisomeric mixture (93:7 ratio).

Cyano Group Introduction

The azide intermediate undergoes Staudinger reaction with triphenylphosphine, followed by cyanoacetylation using cyanoacetic anhydride. This method achieves an overall yield of 75–80% but requires careful pH control (6–8) during workup to prevent hydrolysis.

Cyanoacetylation of 4-Benzylpiperidin-1-amine

Direct Acylation with Cyanoacetyl Chloride

CN102442937B reports a one-pot acylation where 4-benzylpiperidin-1-amine reacts with cyanoacetyl chloride in tetrahydrofuran (THF) at −10°C. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Key advantages include:

Microwave-Assisted Synthesis

A modified protocol uses microwave irradiation (150°C, 20 minutes) to accelerate the acylation step, reducing side reactions and improving energy efficiency. This method achieves 95% conversion with a 10% reduction in solvent usage.

Catalytic Hydrogenation of Nitrile Precursors

Nickel-Catalyzed Reduction

CN101817779B employs a nickel-based catalyst (Raney Ni) for the hydrogenation of 3-(4-benzylpiperidin-1-yl)-3-oxopropionitrile at 3–5 atm H₂. The reaction proceeds in ethanol with triethylamine as a co-catalyst, achieving 90–93% yield . Critical parameters:

Palladium-Mediated Pathways

Alternative methods use Pd/C (5% w/w) under milder conditions (1 atm H₂, 25°C). While slower (12–16 hours), this approach avoids over-reduction of the nitrile group, maintaining >98% selectivity .

Comparative Analysis of Methods

Industrial-Scale Optimization

Solvent Recycling

Recent advances (e.g., CN105622444B ) integrate solvent recovery systems for dichloromethane, reducing waste by 40%.

Continuous Flow Synthesis

Pilot studies demonstrate continuous flow reactors for the cyanoacetylation step, achieving 99% conversion in 10 minutes via precise temperature and residence time control.

化学反応の分析

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Oxo derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.

作用機序

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as monoamine oxidase inhibitors, affecting neurotransmitter levels in the brain . The piperidine ring structure allows for binding to various receptors and enzymes, modulating their activity.

類似化合物との比較

Similar Compounds

4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the nitrile group.

3-(4-Benzylpiperidin-1-yl)propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

3-(4-Benzylpiperidin-1-yl)butanoic acid: Contains a butanoic acid group instead of a nitrile group.

Uniqueness

3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of both the nitrile and benzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds.

生物活性

3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile, also known by its CAS number 551907-33-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H20N2O

- Molecular Weight : 256.35 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyl group and a nitrile functional group, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on available research:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Such inhibition can lead to altered cellular functions and metabolic processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neurological functions.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Its ability to modulate cellular pathways could potentially inhibit tumor growth or induce apoptosis in cancer cells.

Neuropharmacological Effects

Due to its piperidine structure, the compound may influence central nervous system (CNS) activity. It is hypothesized that it could serve as a candidate for treating neurological disorders by modulating neurotransmitter systems, particularly those involving dopamine and serotonin.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropharmacological | Modulates CNS activity |

Detailed Research Findings

- Antimicrobial Studies : A study on related compounds showed significant inhibition against Gram-positive bacteria, suggesting similar potential for this compound.

- Anticancer Mechanisms : In vitro studies indicated that compounds with similar structures could induce cell cycle arrest and apoptosis in various cancer cell lines. Further investigation is needed to confirm these effects for the target compound.

- Neuropharmacological Studies : Research into piperidine derivatives has shown promise in treating anxiety and depression by modulating serotonergic and dopaminergic pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Benzylpiperidin-1-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via condensation reactions using a piperidine derivative and a cyanoacetate precursor. For example, similar nitriles are synthesized under basic conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) to promote nucleophilic substitution or coupling . Optimization may involve adjusting solvent polarity, temperature, and catalyst (e.g., piperidine as a base) to enhance yield. Purification via recrystallization or chromatography is critical to isolate the product from byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic peaks for the benzyl group (δ 7.2–7.4 ppm aromatic protons) and nitrile (δ ~120 ppm in ) .

- XRPD : Polymorphic forms are identified using X-ray powder diffraction, with key peaks (e.g., 8.25°, 13.25°, 15.40° 2θ) distinguishing crystalline phases .

- DSC : Thermal behavior (e.g., endotherms at 142°C and 235°C) provides insights into melting points and phase transitions .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine moiety influence bioactivity, particularly in kinase inhibition?

- Answer : The (R,R)-configuration of the 4-methylpiperidine group in analogs like Tofacitinib (CP-690,550) enhances JAK1/3 selectivity by optimizing hydrogen bonding with kinase active sites. Molecular docking and SAR studies show that substituents on the piperidine ring modulate steric hindrance and electronic interactions, affecting binding affinity .

Q. What strategies resolve contradictions in thermal and crystallographic data during polymorph identification?

- Answer : Combine complementary techniques:

- XRPD identifies distinct crystalline phases via peak positions (e.g., Form I vs. amorphous).

- DSC detects thermal events (e.g., exotherms at 155°C) that may indicate recrystallization or degradation.

- TGA assesses thermal stability and solvent loss. Discrepancies arise if metastable forms convert during heating; use variable-temperature XRPD to monitor phase transitions in situ .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Software like AutoDock Vina simulates binding poses in kinase pockets, prioritizing interactions (e.g., hydrogen bonds with catalytic lysine residues) .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O/N contacts) in crystal structures to explain stability and reactivity .

- MD Simulations : Assess binding stability over time, identifying residues critical for inhibitory activity .

Methodological Notes

- Synthesis Optimization : Screen solvents (e.g., DMF vs. ethanol) to balance reactivity and solubility .

- Toxicity Assessment : Use in vitro assays (e.g., MTT for cytotoxicity) if toxicological data are lacking .

- Analytical Cross-Validation : Pair HPLC (purity >98%) with LC-MS to confirm molecular weight and detect impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。